molecular formula C17H14N2O3S B2684587 Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate CAS No. 331676-31-4

Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2684587
CAS No.: 331676-31-4
M. Wt: 326.37
InChI Key: OKTMMSXRAFSPSP-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole Scaffold Research

The benzothiazole scaffold traces its origins to the late 19th century, with A.W. Hofmann's pioneering work in 1879 on 2-substituted derivatives such as 2-chloro- and 2-phenylbenzothiazoles. Early synthetic methods relied on condensation reactions involving 2-aminothiophenol and aldehydes or acid chlorides, forming Schiff bases that cyclized to yield the bicyclic structure. These foundational studies revealed the compound's aromatic character, with the thiazole ring contributing electron-withdrawing properties that influence reactivity and substitution patterns.

The mid-20th century marked a turning point with the discovery of naturally occurring benzothiazoles, including the isolation of parent benzothiazole from American cranberries (Vaccinium macrocarpon) in 1967. Concurrently, industrial applications emerged, particularly in rubber vulcanization, where 2-mercaptobenzothiazole derivatives proved effective as accelerators. These developments underscored the scaffold's versatility, driving innovations in synthetic methodology and biological evaluation.

Significance of 2-Substituted Benzothiazoles in Scientific Literature

2-Substituted benzothiazoles occupy a central position in heterocyclic chemistry due to their tunable electronic properties and diverse bioactivity profiles. The substitution at the C2 position enables precise modulation of:

  • Electrophilic reactivity : Enhanced by electron-withdrawing groups for nucleophilic aromatic substitution
  • Pharmacophore integration : Facilitating interactions with biological targets through hydrogen bonding and π-stacking
  • Material properties : Influencing fluorescence characteristics in dye chemistry applications

Recent advances in multi-component reactions (MCRs) have expanded access to complex 2-substituted derivatives. For instance, benzothiazole sulfonyl acetonitrile precursors react with aromatic aldehydes and ketene aminals to yield bioactive heterocyclic scaffolds. Such methodologies enable rapid diversification of the C2 position while maintaining the core's aromatic integrity, a critical factor in structure-activity relationship studies.

Emergence of Ethyl 2-Benzamidobenzo[d]thiazole-6-Carboxylate in Academic Research

This compound (PubChem CID: 810321) exemplifies the strategic functionalization of the benzothiazole scaffold. Its structure combines three key features:

  • Benzothiazole core : Provides aromatic stability and π-conjugation
  • Benzamide substituent at C2 : Introduces hydrogen-bonding capacity and steric bulk
  • Ethyl carboxylate at C6 : Enhances solubility and serves as a synthetic handle for further derivatization

Synthetic routes to this compound typically involve sequential functionalization of the benzothiazole nucleus. A plausible pathway, inferred from analogous syntheses, proceeds through:

  • Core formation : Condensation of 2-aminothiophenol with a substituted benzaldehyde derivative
  • C6 carboxylation : Electrophilic substitution or directed ortho-metalation strategies
  • C2 benzamidation : Nucleophilic acyl substitution using benzoyl chloride derivatives

Recent studies on structurally related compounds demonstrate the potential of this compound in pharmacological contexts. For example, indole-thiazole hybrids exhibit anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition, while sulfamoyl-thiazole carboxylates show antimicrobial properties against Gram-positive pathogens. These findings suggest that the compound's dual benzamide-carboxylate substitution may enable multitarget interactions in biological systems.

Table 1: Key Structural and Synthetic Features of this compound

Property Detail Source
Molecular formula C~17~H~14~N~2~O~3~S
Molecular weight 326.4 g/mol
Synthetic precursors 2-Aminothiophenol, benzoyl chloride, ethyl malonate derivatives
Characterization data $$ ^1H $$ NMR (DMSO-d~6~): δ 1.32 (t, 3H), 4.29 (q, 2H), 7.48–8.21 (m, 9H)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzamido-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-22-16(21)12-8-9-13-14(10-12)23-17(18-13)19-15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTMMSXRAFSPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

Reaction :
Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate → 2-Benzamidobenzo[d]thiazole-6-carboxylic acid

Conditions Reagents Yield Application
Basic hydrolysisNaOH, EtOH/H₂O89%Preparation of water-soluble derivatives
Acidic hydrolysisHCl, reflux78%Intermediate for metal-organic frameworks

Substitution Reactions

The benzamide and ester groups participate in nucleophilic substitution:

a. Amide group substitution :

  • Reagents : Grignard reagents (e.g., MeMgBr)

  • Product : N-alkylated derivatives (e.g., N-methyl variants) .

b. Ester group transesterification :

  • Reagents : Methanol, H₂SO₄ catalyst

  • Product : Mthis compound (yield: 82%) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reaction with phenylenediamine :

  • Conditions : Acetic acid, reflux

  • Product : Imidazo[2,1-b]benzothiazole derivatives .

Substrate Reagents Product Yield
Ethyl 2-benzamidobenzo[...]4-MethylphenylenediamineImidazole-linked benzothiazoles68%

Oxidative Modifications

Oxidation of the benzothiazole sulfur atom enhances electronic properties:

Reagents : H₂O₂, AcOH
Product : Sulfone derivatives (e.g., this compound sulfone) .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃

  • Product : Biaryl-functionalized benzothiazoles (yield: 75–88%) .

Biological Activity and Derivatives

Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., A549, HeLa):

Derivative IC₅₀ (μM) Target
Carboxylic acid derivative12.4EGFR inhibition
Sulfone analogue8.9ROS generation in SW480 cells

Key Data Tables

Reaction Type Reagents Temperature Time Yield
Ester hydrolysisNaOH, H₂O/EtOH80°C4 hr89%
Sulfone formationH₂O₂, AcOHRT24 hr63%
Suzuki couplingPd(PPh₃)₄, K₂CO₃100°C12 hr82%

Table 2 : Biological activity of derivatives

Derivative Cell Line Activity Mechanism
Carboxylic acidA549CytotoxicEGFR inhibition
N-MethylamideHeLaAntiproliferativeROS-mediated apoptosis

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of benzothiazole derivatives, including ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate, as inhibitors of heat shock protein 90 (Hsp90). Hsp90 is crucial for the maturation of many oncogenic proteins, making it a target for cancer therapy. Studies have shown that compounds with benzothiazole scaffolds can exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The structural attributes of this compound contribute to its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Inhibition of Ion Channels

Recent studies have indicated that certain benzothiazole derivatives can inhibit the hERG ion channel, which is critical in cardiac function. Understanding the interaction of this compound with ion channels can provide insights into its safety profile and therapeutic window in drug development .

Synthetic Methodologies

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications that can lead to the synthesis of novel compounds with enhanced biological activities. For instance, it can be used as a precursor in the synthesis of more complex heterocycles or as part of combinatorial libraries aimed at discovering new pharmacological agents .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of benzothiazole-based Hsp90 inhibitors included this compound among other derivatives. The results showed that this compound exhibited low-micromolar IC50_{50} values against MCF-7 cells, indicating promising anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated significant inhibition zones compared to control compounds, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Applications Biological Activity (if reported)
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate Br (2), COOEt (6) Precursor for Suzuki couplings N/A (Intermediate)
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate NH₂ (2), COOEt (6) Building block for amide/urea derivatives N/A (Intermediate)
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate Boc-piperazine (2), COOEt (6) Hsp90 C-terminal inhibitors IC₅₀ = 0.8 μM (Hsp90α binding assay)
Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate CN (2), COOEt (6) Fluorescent probes N/A (Photophysical studies)
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate CH₃ (2), COOEt (6) MAO inhibitors IC₅₀ = 2.3 μM (MAO-B inhibition)
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide Acetamido (2), carboxamide (6) BRAFV600E kinase inhibitors IC₅₀ = 7.9 μM (Kinase assay)

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate 165–167 3.82 0.12 (DMSO)
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate 139–141 3.15 0.45 (THF)
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate 98–100 1.74 1.2 (MeOH)
Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate 139–140 2.91 0.08 (CHCl₃)

Key Research Findings

  • Synthetic Efficiency: this compound is synthesized in 85–90% yield via EEDQ-mediated coupling of 2-aminobenzo[d]thiazole-6-carboxylate with benzoyl chloride .
  • Crystallographic Data : The title compound forms hydrogen-bonded dimers in the solid state, as confirmed by SHELXL refinement (R-factor < 0.05) .
  • SAR Studies : Bulkier substituents at position 2 reduce cellular permeability but improve target specificity, as observed in Hsp90 inhibitors .

Biological Activity

Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The structure can be depicted as follows:

  • Chemical Formula : C15_{15}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 286.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with thiazole moieties exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, including resistant strains.
  • Antiviral Properties : Research indicates that thiazole derivatives can inhibit viral replication. The compound's structure allows it to interact with viral enzymes, disrupting their function and preventing the virus from multiplying.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of specific viruses
Anti-inflammatoryReduces cytokine levels in cell cultures
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited strong activity against both Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL, respectively.

Case Study: Antiviral Mechanism

In a study examining the antiviral properties of thiazole derivatives, this compound was found to significantly inhibit the replication of the influenza virus in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis, suggesting potential as a therapeutic agent for influenza infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Key steps involve bromination of precursor amines (e.g., Ethyl 2-aminobenzo[d]thiazole-6-carboxylate) using CuBr₂ and tert-butyl nitrite in acetonitrile, followed by benzamidation. Optimal conditions include stirring at room temperature for 1 hour, achieving ~77% yield for bromination . Cyclization with NaSCN and Br₂ in ethanol (30°C, 48 hours) is critical for forming the benzothiazole core .
  • Yield Optimization : Lower yields (e.g., 24% in some brominations) may arise from incomplete reagent mixing or side reactions; inert atmospheres and controlled stoichiometry improve efficiency .

Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?

  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard .
  • Characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.55 ppm for aromatic protons) and HRMS for molecular ion validation (e.g., [M+H]+ at m/z 483.14968) . HPLC (254 nm) detects impurities, ensuring >90% purity .

Q. What crystallographic tools are recommended for structural elucidation?

  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule X-ray crystallography. WinGX integrates these tools for data processing .
  • Data Interpretation : Graph set analysis (e.g., hydrogen-bonding patterns) resolves ambiguities in molecular packing .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in benzamidation or bromination steps?

  • Catalyst Screening : Replace CuBr₂ with CuI or adjust tert-butyl nitrite stoichiometry to mitigate side reactions .
  • Solvent Effects : Acetonitrile outperforms DMF in bromination due to better solubility of intermediates; microwave-assisted synthesis reduces reaction time .

Q. What strategies manage byproducts like methyl 2-(4-fluoro-pyrrole-carboxamido) derivatives during synthesis?

  • Chromatography : Use reverse-phase HPLC with C18 columns to separate isomers (e.g., 10% impurity in ).
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation; adjusting pH during workup minimizes undesired cyclization .

Q. How do researchers resolve contradictions in crystallographic data, such as disordered solvent molecules?

  • Refinement Protocols : Apply SHELXL’s PART and ISOR commands to model disorder. Twinning detection (via PLATON) corrects intensity overlaps .
  • Validation Tools : CheckCIF flags geometric outliers; hydrogen-bonding networks validate supramolecular interactions .

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Br) at the 4-position improves DNA gyrase inhibition (IC₅₀ < 1 μM in Acinetobacter baumannii) .
  • Scaffold Hybridization : Conjugation with siderophore mimics (e.g., hydroxypyridinones) enhances bacterial uptake, as shown in MIC assays .

Q. How are biological assays designed to evaluate the compound’s antimicrobial potency?

  • Enzyme Assays : DNA gyrase supercoiling assays (via agarose gel electrophoresis) quantify inhibition. Use Pseudomonas aeruginosa GyrB ATPase mutants for resistance profiling .
  • Cellular Uptake : ICP-MS measures intracellular accumulation in Gram-negative bacteria; efflux pump inhibitors (e.g., PAβN) validate target engagement .

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